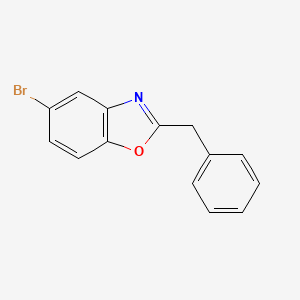

2-Benzyl-5-bromo-1,3-benzoxazole

描述

Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. bldpharm.com Their unique structures are fundamental to a vast array of natural products, including vitamins, hormones, and antibiotics. bldpharm.comsigmaaldrich.com In medicinal chemistry, heterocycles are of paramount importance, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocyclic ring. guidechem.comchemicalbook.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties that are crucial for biological interactions. bldpharm.comontosight.ai These properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be fine-tuned through synthetic modifications, allowing medicinal chemists to optimize the efficacy and pharmacokinetic profiles of drug candidates. guidechem.comrsc.org Consequently, heterocyclic scaffolds are integral to drugs for a wide spectrum of diseases, including cancer, bacterial and viral infections, inflammation, and neurological disorders. bldpharm.comnih.gov

The utility of heterocyclic compounds extends beyond medicine into the realm of materials science. rsc.orgfluorochem.co.uk Their distinct electronic and photophysical properties make them ideal building blocks for advanced functional materials. ontosight.aiacs.org For example, the tunable nature of these compounds allows for the development of organic light-emitting diodes (OLEDs), conducting polymers, and organic photovoltaics. rsc.orgfluorochem.co.uk In industry, they are used in the synthesis of dyes, agrochemicals, corrosion inhibitors, and antioxidants. bldpharm.comsigmaaldrich.com The versatility in synthesizing a wide variety of functionalized heterocycles, often through methods like metal-catalyzed cross-coupling reactions, continues to drive innovation in both materials science and drug discovery. guidechem.comfluorochem.co.uk

The Benzoxazole (B165842) Nucleus: A Versatile Pharmacophore and Structural Motif

The benzoxazole nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent heterocyclic scaffold that has garnered significant attention in chemical research. organic-chemistry.orgglobalresearchonline.net This simple, stable, yet reactive structure serves as a key building block, or pharmacophore, in the design of numerous biologically active molecules. researchgate.netjocpr.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) may facilitate its interaction with biological macromolecules. researchgate.net The aromatic nature of the benzoxazole ring provides stability, while the embedded heteroatoms create reactive sites that allow for extensive functionalization, particularly at the 2- and 5-positions. organic-chemistry.orgnih.gov

The versatility of the benzoxazole scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antihistaminic properties. nih.govnih.gov The benzoxazole core is present in several commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen. organic-chemistry.org In the field of drug discovery, researchers continuously explore benzoxazole derivatives as potential therapeutic agents, targeting a plethora of enzymes and receptors. globalresearchonline.net For instance, various derivatives have been investigated as inhibitors of topoisomerase, vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, and as ligands for melatonin (B1676174) receptors. globalresearchonline.netresearchgate.net Beyond pharmaceuticals, benzoxazole derivatives are also utilized as optical brighteners in products like laundry detergents due to their fluorescent properties. organic-chemistry.org

Overview of 2-Benzyl-5-bromo-1,3-benzoxazole within the Benzoxazole Derivative Class

Within the extensive family of benzoxazole derivatives, this compound is a specific compound identified by its distinct substitution pattern. It features a benzyl (B1604629) group (a phenylmethyl group) attached to the second position and a bromine atom at the fifth position of the benzoxazole core. This structure positions it as a subject of interest in synthetic and medicinal chemistry research. The bromine atom at the 5-position and the benzyl group at the 2-position are significant as they offer sites for further chemical modification to explore structure-activity relationships (SAR).

While detailed research dedicated exclusively to this compound is not extensively published, its synthesis can be inferred from established methods for creating 2-substituted benzoxazoles. rsc.orgacs.org A common synthetic route involves the condensation reaction between 2-amino-4-bromophenol (B1269491) and phenylacetic acid or its derivatives, often facilitated by a catalyst under thermal conditions. rsc.orgacs.org The properties and potential biological activities of this compound can be contextualized by examining related structures. For example, the presence of a halogen, such as bromine, on the benzene ring of the benzoxazole scaffold is a common feature in derivatives with antimicrobial and anticancer activities. ontosight.ainih.gov Similarly, the 2-benzyl substitution is found in various biologically active heterocyclic compounds. The study of compounds like this compound contributes to the broader understanding of how different substituents on the benzoxazole nucleus influence its chemical and biological properties, potentially leading to the development of novel therapeutic agents or functional materials.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 915921-41-4 bldpharm.comchemicalbook.combldpharm.comfluorochem.co.uk |

| Molecular Formula | C₁₄H₁₀BrNO bldpharm.comfluorochem.co.uk |

| Molecular Weight | 288.14 g/mol |

| Synonyms | Benzoxazole, 5-bromo-2-(phenylmethyl)- chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-5-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXLJAZFGSWIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650834 | |

| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-41-4 | |

| Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Elucidation and Structural Characterization of 2 Benzyl 5 Bromo 1,3 Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 2-Benzyl-5-bromo-1,3-benzoxazole, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its constituent parts.

In the ¹H NMR spectrum, the benzylic protons (CH₂) typically appear as a singlet in the range of δ 4.3–4.5 ppm. The aromatic protons of the benzyl (B1604629) group and the benzoxazole (B165842) core resonate in the region of δ 7.2–8.1 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions.

The ¹³C NMR spectrum further corroborates the structure. The carbon of the C=N bond within the oxazole (B20620) ring is characteristically observed downfield. The carbons of the aromatic rings and the benzylic CH₂ group also show distinct signals that align with the proposed structure. For instance, in related benzoxazole structures, the benzoxazole ring carbons can be identified, and the benzyl group carbons are also clearly distinguishable.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Benzyl-1,3-benzoxazole-5-carboxylic acid | Benzyl CH₂: 4.3–4.5, Aromatic H: 7.2–8.1 | Carboxylic acid C=O: ~170, Benzoxazole ring carbons, Benzyl group carbons |

| 2-(p-nitrobenzyl) benzoxazole | CH₂ scissoring: 1441 cm⁻¹, CH₂ wagging: 1287 cm⁻¹ (Raman), CH₂ twisting: 1241 cm⁻¹ (IR), 1244 cm⁻¹ (Raman), CH₂ rocking: 958 cm⁻¹ (IR) | Data not available |

It's important to note that the presence of the bromine atom at the 5-position of the benzoxazole ring will influence the chemical shifts of the adjacent aromatic protons due to its electron-withdrawing nature, aiding in the specific assignment of these signals. The integrated intensity of the signals in the ¹H NMR spectrum also confirms the ratio of protons in different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the key structural features.

The IR spectrum is expected to show characteristic absorption bands for the C=N stretching vibration of the oxazole ring, typically in the range of 1600–1500 cm⁻¹. The C-O stretching vibration of the ether linkage within the benzoxazole ring is usually observed around 1250 cm⁻¹. Furthermore, the C-Br stretching vibration will appear in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the corresponding bending vibrations appear at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, in a related compound, 2-(p-nitrobenzyl) benzoxazole, the CH₂ wagging and twisting modes were observed in the Raman spectrum. esisresearch.org

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch (Oxazole) | 1600–1500 | Similar to IR |

| C-O Stretch (Ether) | ~1250 | Often weaker than in IR |

| Aromatic C-H Stretch | >3000 | >3000 |

| C-Br Stretch | Low frequency region | Low frequency region |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular weight of this compound is 288.14 g/mol . bldpharm.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also be used to deduce the structure. Common fragmentation pathways for benzoxazole derivatives may involve the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a brominated benzoxazole cation.

X-ray Crystallography for Solid-State Structural Determination

For a derivative, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] bldpharm.comuni.lunaphthyridin-4(5H)-one, X-ray crystallography revealed an almost planar oxazolonaphthyridine ring system with a specific dihedral angle relative to the phenyl ring. nih.govkuleuven.be Similarly, for this compound, a crystal structure would confirm the planarity of the benzoxazole ring system and the orientation of the benzyl group relative to the core. It would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Oxazolonaphthyridine ring system | Almost planar (r.m.s. deviation = 0.016 Å) |

| Dihedral angle between oxazolonaphthyridine ring and phenyl ring | 61.6 (2)° |

Computational and Theoretical Investigations of 2 Benzyl 5 Bromo 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. niscpr.res.in By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various electronic parameters. Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed for such calculations on benzoxazole (B165842) derivatives. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process minimizes the energy of the structure to find its ground state. For 2-Benzyl-5-bromo-1,3-benzoxazole, optimization reveals the precise bond lengths, bond angles, and dihedral (torsion) angles between its constituent atoms.

Vibrational analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The analysis calculates the frequencies of the normal modes of vibration. These theoretical frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. niscpr.res.in This analysis helps in the assignment of characteristic vibrational modes, such as the C=N stretching of the oxazole (B20620) ring and vibrations involving the bromine substituent.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | ~ 1.90 Å |

| C=N (oxazole) | ~ 1.30 Å | |

| C-O (oxazole) | ~ 1.37 Å | |

| Bond Angle | C-O-C | ~ 105° |

| O-C=N | ~ 115° | |

| Dihedral Angle | Benzoxazole-Benzyl | Varies (defines rotational position) |

Note: The data in this table is illustrative and based on reported values for structurally similar benzoxazole derivatives. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comconicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.ar

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ceon.rs This makes the molecule "soft" and more polarizable. Conversely, a large energy gap indicates higher stability and lower reactivity. conicet.gov.ar For this compound, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO may be located across the entire molecule. nih.gov The presence of the electron-withdrawing bromine atom and the benzyl (B1604629) group influences the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Note: These values are representative examples based on DFT calculations for related aromatic heterocyclic compounds. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. semanticscholar.org

In an MEP map:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring, identifying them as sites for hydrogen bonding and coordination. The hydrogen atoms of the benzyl group and the area around the bromine atom might show positive potential (blue), indicating their electrophilic character. This analysis is crucial for understanding intermolecular interactions, particularly with biological receptors. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

Docking algorithms place the ligand (this compound) into the binding site of a target protein and calculate a score, often expressed as binding affinity or energy in kcal/mol. ekb.eg A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

The simulation also predicts the binding mode, which details the specific intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-pi stacking: Interactions between aromatic rings.

Halogen bonds: Interactions involving the bromine atom.

By analyzing these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity for a particular target.

Table 3: Illustrative Molecular Docking Results for this compound with Potential Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA Gyrase B | 5L3J | -8.5 | Asp73, Gly77, Arg76 |

| COVID-19 Main Protease (Mpro) | 6LU7 | -7.8 | His41, Cys145, Glu166 |

| Cyclin-Dependent Kinase 8 (CDK8) | 5FGK | -9.2 | Asp173, Val27, Lys52 |

Note: This table is for illustrative purposes. The binding affinities and residues are hypothetical, based on docking studies of similar benzoxazole and benzimidazole (B57391) scaffolds against these targets. nih.govnih.govnih.gov

One of the primary applications of molecular docking is to screen a compound against a panel of known biological targets to identify its potential mechanism of action. Benzoxazole and related bicyclic scaffolds have been investigated for a wide range of pharmacological activities. nih.gov Based on studies of analogous compounds, this compound could be docked against various targets to explore its potential as:

Antimicrobial Agent: Benzoxazoles have been tested as inhibitors of bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov

Antiviral Agent: The main protease (Mpro) of viruses like SARS-CoV-2 is a common target for antiviral drug discovery, and similar heterocyclic structures have been evaluated against it. nih.gov

Anticancer Agent: Various kinases, such as Cyclin-Dependent Kinases (CDKs), and hormone receptors like the estrogen receptor are important targets in oncology. Benzimidazole scaffolds, which are structurally related to benzoxazoles, have shown activity against these targets. nih.gov

These computational screening efforts help prioritize which biological pathways and disease models should be investigated in subsequent in vitro and in vivo experimental studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide a window into its conformational flexibility and the influence of surrounding solvent molecules on its structure and stability.

In a typical MD simulation, the molecule of interest is placed in a simulated environment, often a box of solvent molecules like water, and the interactions between all atoms are calculated using a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a period of time, revealing how the molecule moves, flexes, and interacts with its environment.

Conformational Analysis:

The conformational landscape of this compound is of particular interest as its three-dimensional shape is critical for its interaction with biological targets. The key flexible bond in this molecule is the one connecting the benzyl group to the benzoxazole core. Rotation around this bond can lead to different spatial arrangements, or conformers.

MD simulations can explore these different conformations and determine their relative energies and populations. For instance, simulations can reveal the most stable conformation of the benzyl group relative to the benzoxazole ring system. This is crucial for understanding how the molecule might bind to a receptor pocket. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For example, MD simulations on similar bicyclic heterocyclic systems have been used to explore their binding modes within enzyme active sites nih.gov.

Solvent Effects:

The solvent environment can have a profound impact on the conformation and properties of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can show how water molecules, for example, form hydrogen bonds with the nitrogen and oxygen atoms of the benzoxazole ring, and how they interact with the bromine and benzyl substituents.

This information is vital for understanding the molecule's solubility and how it behaves in a biological medium. The solvation shell predicted by MD simulations can also be used in more advanced calculations of binding affinities to target proteins.

An illustrative representation of data that could be derived from an MD simulation is presented in Table 1.

Table 1: Illustrative Torsional Angle Analysis from a Simulated MD Trajectory

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C(aryl)-C(benzyl)-C(methylene)-C(benzoxazole) | 65.4 | 15.2 |

| N(benzoxazole)-C(2)-C(methylene)-C(benzyl) | -110.8 | 20.5 |

Note: This data is illustrative and represents the type of information obtainable from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are essential computational tools in drug discovery for understanding how a molecule's chemical structure relates to its biological activity. ijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical equations that correlate the variation in biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. ijpsdronline.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For a series of 2-benzyl-1,3-benzoxazole derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogs with different substituents on the benzyl and/or benzoxazole rings. The biological activity of these compounds would then be measured in a relevant assay (e.g., enzyme inhibition, cell viability).

A multiple linear regression (MLR) analysis is often used to build the QSAR model. ijpsdronline.com The resulting equation can help to predict the activity of new, unsynthesized compounds and to identify which structural features are most important for activity. For instance, a QSAR model might reveal that electron-withdrawing groups on the benzyl ring and a certain steric bulk at the 5-position of the benzoxazole are beneficial for activity.

An example of a hypothetical QSAR equation for a series of benzoxazole derivatives is shown below:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO) + constant

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HOMO is the energy of the Highest Occupied Molecular Orbital.

Table 2: Illustrative Data for a QSAR Study of Benzoxazole Derivatives

| Compound | Substituent (R) | LogP | Molecular Weight | HOMO (eV) | Experimental pIC50 | Predicted pIC50 |

| 1 | H | 4.2 | 303.17 | -6.5 | 5.8 | 5.9 |

| 2 | 4-Cl | 4.7 | 337.61 | -6.7 | 6.1 | 6.0 |

| 3 | 4-OCH3 | 4.1 | 334.20 | -6.2 | 6.3 | 6.4 |

| 4 | 4-NO2 | 4.0 | 348.17 | -7.1 | 5.5 | 5.4 |

Note: This data is illustrative and represents a typical dataset for a QSAR study.

Pharmacophore Development:

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models are developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

For this compound and its analogs, a pharmacophore model could be generated based on their activity as, for example, kinase inhibitors or anticancer agents. nih.govnih.gov The key features of such a pharmacophore might include:

A hydrogen bond acceptor (the nitrogen atom of the benzoxazole).

A hydrogen bond acceptor (the oxygen atom of the benzoxazole).

A hydrophobic aromatic region (the benzyl group).

A halogen bond donor (the bromine atom).

An aromatic ring feature (the benzoxazole core).

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. It also provides a 3D framework for designing new derivatives with improved potency and selectivity. nih.gov

Biological Activity Spectrum and Pharmacological Research of 2 Benzyl 5 Bromo 1,3 Benzoxazole Derivatives

Antimicrobial Efficacy Studies

Benzoxazole (B165842) derivatives are a well-established class of compounds with significant antimicrobial potential against a wide range of pathogens, including bacteria and fungi. jetir.org The structural similarity of the benzoxazole moiety to natural biomolecules like adenine (B156593) and guanine (B1146940) allows them to interact with biological systems, forming the basis of their antimicrobial action. jetir.org

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has consistently demonstrated the antibacterial efficacy of substituted benzoxazole derivatives. Studies have shown that these compounds can exhibit moderate to good activity against various bacterial strains. nih.gov For instance, a series of synthesized benzoxazole analogues demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

The substitution pattern on the benzoxazole ring plays a crucial role in determining the antibacterial potency. In one study, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and tested against several bacterial species. The results indicated that certain derivatives possessed good antibacterial activity, in some cases comparable to standard antibiotics like Ampicillin and Cephalexin. nih.gov Specifically, compounds designated as P4A and P4B showed promising activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govresearchgate.net Another derivative, P6A, also demonstrated good activity against these strains. nih.govresearchgate.net

Similarly, a broad study of various benzoxazole derivatives revealed specific compounds with high efficacy. One derivative was found to be particularly effective against Bacillus subtilis, while another showed potent activity against E. coli. nih.gov Further research into 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives found that a compound with a 4-methoxyphenyl (B3050149) substituent was the most potent antibacterial agent against both Gram-positive and Gram-negative organisms tested. ijpbs.com

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | nih.govresearchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B) | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | nih.govresearchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P6A) | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | researchgate.net |

| 2-Mercapto-N-(4-methoxyphenyl)-benzoxazole-5-carbohydrazide | Gram-positive & Gram-negative bacteria | Most potent among tested derivatives | ijpbs.com |

| Benzoxazole derivative (Compound 10) | Bacillus subtilis | MIC = 1.14 x 10⁻³ µM | nih.gov |

| Benzoxazole derivative (Compound 24) | Escherichia coli | MIC = 1.40 x 10⁻³ µM | nih.gov |

| Benzoxazole derivative (Compound 13) | Pseudomonas aeruginosa | MIC = 2.57 x 10⁻³ µM | nih.gov |

Antifungal Activity Against Yeast and Filamentous Fungi

The antifungal properties of benzoxazole derivatives have been extensively investigated. These compounds have shown activity against both yeast, such as Candida albicans, and filamentous fungi, like Aspergillus niger. nih.gov The presence of a halogenated ring in the structure is considered a contributing factor to the antifungal potential. nih.gov

In a study of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, a compound designated as P2B, which contained a halogenated ring, exhibited good antifungal activity against C. albicans, with potency being half that of the standard antifungal agent, Miconazole. researchgate.net Another investigation into a broad series of benzoxazole derivatives identified a compound (Compound 1) as being highly effective against C. albicans, and another (Compound 19) as the most potent against A. niger. nih.gov

Further research into a series of 45 newly synthesized benzoxazole derivatives tested their efficacy against eight phytopathogenic fungi. mdpi.com The results showed that most of these compounds possessed moderate antifungal activities. mdpi.com Notably, compounds 4ac and 4bc demonstrated an inhibition rate of over 50% against five of the tested fungi, and compound 4ah achieved a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good antifungal activity (half of Miconazole) | researchgate.net |

| Benzoxazole derivative (Compound 1) | Candida albicans | MIC = 0.34 x 10⁻³ µM | nih.gov |

| Benzoxazole derivative (Compound 19) | Aspergillus niger | MIC = 2.40 x 10⁻³ µM | nih.gov |

| N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (4ah) | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |

Antimycobacterial Activity

The search for new and effective treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including those related to the benzoxazole structure. While direct studies on 2-benzyl-5-bromo-1,3-benzoxazole are limited, research on structurally similar compounds provides valuable insights.

A study on 2,5-disubstituted benzimidazoles, which are structurally related to benzoxazoles, revealed significant antimycobacterial activity against Mycobacterium tuberculosis. nih.gov In this study, compounds featuring electron-withdrawing groups were found to be particularly effective. nih.gov One such compound, 5b, which has a bromo group at the C-5′ position of the 2-(thien-2′-yl) ring and a nitro group at the C-5 position of the benzimidazole (B57391) ring, demonstrated potent activity with a Minimal Inhibitory Concentration (MIC) of 19.4 nM. nih.gov This highlights the potential importance of the bromo-substitution in conferring antimycobacterial properties. nih.gov

Anticancer and Cytotoxic Activities

Benzoxazole derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies reporting their potent anticancer and cytotoxic effects against various human cancer cell lines. researchgate.netajphs.com The versatility of the benzoxazole scaffold allows for modifications that can lead to compounds with enhanced antiproliferative activity. researchgate.net

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative effects of benzoxazole derivatives have been evaluated against a range of cancer cell lines, including breast, liver, and lung cancer. medicinescience.orgnih.govresearchgate.net The substitution pattern on the benzoxazole ring significantly influences the cytotoxic activity. For example, derivatives with a 5-chloro substituent have been shown to be slightly more advantageous than unsubstituted analogues in terms of their inhibitory activity. nih.gov

A significant study investigated the anticancer potential of a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB) breast cancer cell lines. medicinescience.orgcbu.edu.tr The study found that this compound exerted a clear, dose-dependent toxic effect on both cell types, with IC50 values of 28 nM for MCF-7 and 22 nM for MDA-MB cells. medicinescience.org

In another study, a series of new benzoxazole derivatives were evaluated for their in-vitro antiproliferative effects against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The synthesized compounds displayed promising anticancer activity, with IC50 values ranging from 10.50 μM to 32.47 µM against the tested cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 (Breast) | 28 nM | medicinescience.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MDA-MB (Breast) | 22 nM | medicinescience.org |

| 5-Chlorobenzo[d]oxazole derivative (14b) | MCF-7 (Breast) | 4.75 ± 0.21 µM | nih.gov |

| 5-Chlorobenzo[d]oxazole derivative (14b) | HepG2 (Liver) | 4.61 ± 0.34 µM | nih.gov |

| 5-Methylbenzo[d]oxazole derivative (12l) | HepG2 (Liver) | 10.50 µM | nih.govnih.gov |

| 5-Methylbenzo[d]oxazole derivative (12l) | MCF-7 (Breast) | 15.21 µM | nih.govnih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. medicinescience.orgcbu.edu.tr Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. medicinescience.orgcbu.edu.tr

The study on 5-amino-2-[p-bromophenyl]-benzoxazole (BB) provided a detailed analysis of its apoptotic effects on breast cancer cells. medicinescience.orgcbu.edu.trbibliomed.org Application of the compound led to an increase in TUNEL-positive (apoptotic) cells, an effect that was more pronounced in the more aggressive MDA-MB cell line. medicinescience.org Mechanistically, the compound was found to decrease the levels of caspase 9 and NF-κB, while increasing the levels of cytochrome C, particularly in MDA-MB cells. medicinescience.orgbibliomed.org Furthermore, another investigation highlighted that 5-(p-nitrobenzamido)-2-benzylbenzoxazole showed an increased apoptotic effect on mouse lymphoma cells. researchgate.netesisresearch.org

In a separate study, a potent benzoxazole derivative, compound 12l, was found to induce apoptosis in HepG2 cells by 35.13%. nih.govnih.govresearchgate.net This was accompanied by a significant 2.98-fold increase in the level of caspase-3 and a 3.40-fold increase in the pro-apoptotic protein BAX, alongside a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This compound also caused cell cycle arrest, primarily at the Pre-G1 and G1 phases. nih.govnih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of 2-substituted benzoxazoles have been identified as potent anti-inflammatory agents. nih.gov Research has shown that these compounds can act as selective cyclooxygenase-2 (COX-2) inhibitors. The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov

In one study, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential using the carrageenan-induced paw edema method in animals. nih.gov Five of these compounds demonstrated potent anti-inflammatory activity and showed significant binding potential within the COX-2 protein pocket. nih.gov Notably, these compounds also exhibited a significant gastroprotective effect when compared to the standard drug, omeprazole. nih.gov These findings suggest that 2-substituted benzoxazole derivatives have the potential to be developed as selective anti-inflammatory agents with a favorable safety profile. nih.gov

Further research into N-aryl-2-[(2-aryl-1,3-benzoxazol-5-yl)carbonyl]hydrazine carbothioamides has also indicated their potential as anti-inflammatory and analgesic agents. researchgate.net Similarly, studies on 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles have demonstrated their analgesic and in vivo anti-inflammatory activities. documentsdelivered.com

Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazole Derivatives

| Compound Type | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | Anti-inflammatory, Gastro-protective | Selective COX-2 Inhibition | nih.gov |

| N-aryl-2-[(2-aryl-1,3-benzoxazol-5-yl)carbonyl]hydrazine carbothioamides | Anti-inflammatory, Analgesic | Not specified | researchgate.net |

| 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles | Analgesic, Anti-inflammatory | Not specified | documentsdelivered.com |

Antiviral Activities, Including Anti-HIV

The benzoxazole scaffold has also been explored for its antiviral properties. An original series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives were synthesized and found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Several of these compounds, including those with 3-fluorobenzoyl, 3-bromobenzoyl, and 3-iodobenzoyl substitutions, were particularly active against HCMV and VZV. nih.gov

These compounds demonstrated similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV and were also effective against clinical isolates of HCMV that were resistant to ganciclovir. nih.gov Interestingly, these derivatives showed little to no activity against other DNA and RNA viruses, including herpes simplex virus type 1 (HSV-1), HSV-2, and human immunodeficiency virus (HIV). nih.gov This suggests that these benzoxazole derivatives may represent a new class of specific drugs for HCMV and VZV. nih.gov

While the aforementioned study did not find significant anti-HIV activity, other research on benzotriazole-based derivatives has shown selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family. mdpi.com

Table 2: Antiviral Activity of Benzoxazole and Related Derivatives

| Compound Series | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Selective inhibition of HCMV and VZV, including resistant strains. Inactive against HIV. | nih.gov |

| Benzotriazole-based derivatives | Coxsackievirus B5 | Selective antiviral activity. | mdpi.com |

Other Noteworthy Biological Activities

Antihyperglycemic Potentiating Effects

While direct studies on the antihyperglycemic effects of this compound are limited in the provided context, the broader class of benzimidazole derivatives, which share structural similarities, has been investigated for anti-inflammatory properties, a condition often linked with diabetes. nih.gov

Antidepressant Activity

Research into novel benzazole derivatives has revealed significant antidepressant-like effects. nih.gov In a study evaluating a series of these compounds, several derivatives significantly decreased the immobility time of mice in both the tail suspension test (TST) and the modified forced swimming test (MFST), which are common models for screening antidepressant activity. nih.gov These effects were comparable to the reference drug fluoxetine. researchgate.netnih.gov The mechanism of action for these antidepressant-like effects appears to involve the serotonergic system, with contributions from 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov Importantly, the active compounds did not alter locomotor activity, suggesting that their antidepressant effects are specific. nih.govresearchgate.net

Anticonvulsant Activity

Benzoxazole derivatives have also been investigated for their potential as anticonvulsant agents. nih.govnih.gov A study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, showed that some of these compounds displayed marked anticonvulsant activity in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov

Another novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety also demonstrated anticonvulsant properties in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice. nih.gov One compound, in particular, showed promising anticonvulsant activity with a greater safety profile than existing drugs like carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that this compound exerts its anticonvulsant action by modulating the function of γ-aminobutyric acid (GABA) in the brain. nih.gov

Melatoninergic Ligand Activity

A novel series of benzoxazole derivatives has been synthesized and evaluated as ligands for melatoninergic receptors. nih.gov The binding affinity of these compounds for human MT1 and MT2 receptors was assessed, leading to the identification of a compound that exhibited better receptor affinities than melatonin (B1676174) itself. nih.gov This research established the benzoxazole nucleus as a viable melatoninergic pharmacophore. nih.gov

Table 3: Other Biological Activities of Benzoxazole Derivatives

| Activity | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Antidepressant | Decreased immobility in TST and MFST. | Involvement of the serotonergic system (5-HT1A, 5-HT2A/2C, 5-HT3 receptors). | nih.govresearchgate.netnih.gov |

| Anticonvulsant | Effective in MES and sc-PTZ seizure models. Halogenation at the 5-position increases activity. | Modulation of GABA function in the brain. | nih.govnih.gov |

| Melatoninergic Ligand | High binding affinity for human MT1 and MT2 receptors. | Acts as a melatoninergic pharmacophore. | nih.gov |

Rho-kinase Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in a variety of fundamental cellular processes. The investigation of ROCK inhibitors is an active area of research due to their potential therapeutic applications in conditions such as hypertension, glaucoma, and cancer.

However, a comprehensive review of the scientific literature reveals a notable absence of research specifically investigating the Rho-kinase inhibitory activity of this compound and its derivatives. While the broader class of benzoxazole derivatives has been explored for a range of biological activities, including antimicrobial and anticancer effects, specific data on their interaction with the Rho-kinase pathway is not publicly available.

For instance, studies on other benzoxazole-containing compounds have focused on their potential as anticancer agents by targeting pathways like the aryl hydrocarbon receptor or as antimicrobial agents. Similarly, research into Rho-kinase inhibitors has identified other heterocyclic scaffolds, such as 4-aryl-thiazole-2-amines, as potent inhibitors of ROCK.

Future research may explore the potential of the this compound scaffold as a novel Rho-kinase inhibitor. Such studies would require in vitro enzyme assays to determine the inhibitory concentration (IC50) against ROCK isoforms and subsequent cellular assays to assess their functional effects. Molecular modeling and structure-activity relationship (SAR) studies would also be crucial in optimizing the scaffold for potency and selectivity. Until such research is conducted and published, the Rho-kinase inhibitory profile of this compound derivatives remains uncharacterized.

Structure Activity Relationship Sar Studies for 2 Benzyl 5 Bromo 1,3 Benzoxazole Analogues

Impact of Substituents at the C-2 Position on Biological Activity

The C-2 position of the benzoxazole (B165842) ring is a primary site for chemical modification and plays a decisive role in the molecule's biological activity. researchgate.net Altering the substituent at this position can significantly modulate the potency and spectrum of activity, including antimicrobial and anticancer effects. nih.govresearchgate.net

The benzyl (B1604629) group itself is a key pharmacophoric feature. However, modifications to this group or its replacement with other moieties can lead to substantial changes in biological response. For instance, studies on related 2-substituted thiazoles have shown that introducing an electron-withdrawing chlorine atom at the para-position of the benzylamino ring (p-chlorobenzylamino) significantly enhances antiproliferative activity compared to the unsubstituted benzylamino analogue. nih.gov Conversely, a p-fluorine atom in the same position can lead to a considerable loss of activity. nih.gov

Replacing the benzyl group with other cyclic or acyclic entities also has a profound impact. In one study, 2-cyclohexylmethyl and 2-cyclohexyl benzoxazole derivatives demonstrated potent activity against Bacillus subtilis. The introduction of different aryl groups at the C-2 position has also been extensively explored. A series of 2-(substituted phenyl)benzoxazoles showed that the nature of the substituent on the phenyl ring dictates the potency and selectivity of the compound. For example, derivatives bearing a 4-fluorophenyl or a 4-chlorophenyl group at C-2 exhibited significant antitumor activity. mdpi.com

The table below illustrates the effect of various substituents at the C-2 position on the antimicrobial activity of benzoxazole analogues.

| Compound Analogue | C-2 Substituent | Biological Activity (MIC, µg/mL) | Target Organism |

|---|---|---|---|

| Analogue 1 | Cyclohexyl | 3.12 | Bacillus subtilis |

| Analogue 2 | Cyclohexylmethyl | 3.12 | Bacillus subtilis |

| Analogue 3 | Phenoxymethyl | 3.12 | Staphylococcus aureus esisresearch.org |

| Analogue 4 | p-Fluorophenyl | >100 (IC50) | HeLa (Anticancer) mdpi.com |

| Analogue 5 | p-Chlorophenyl | >100 (IC50) | HeLa (Anticancer) mdpi.com |

Role of Halogen (Bromine) Substitution at the C-5 Position

The C-5 position of the benzoxazole ring is another critical point for substitution, and the introduction of a halogen atom, particularly bromine, is a common strategy to enhance biological activity. mdpi.com Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, and interaction with biological targets.

SAR studies have consistently shown that substitution with a halogen atom at the C-5 position can lead to enhanced antiproliferative activity. mdpi.com The presence of an electron-withdrawing group like bromine at this position is considered favorable. For example, a study on the antiproliferative effects of benzoxazole derivatives noted that the presence of bromine at the meta-position of a substituted part of the molecule improved activity against colon cancer cells. researchgate.net

In the context of antimicrobial activity, 5-substituted benzoxazoles often exhibit potent effects. The combination of substitutions at both the C-2 and C-5 positions is particularly important for broad-spectrum activity. mdpi.comnih.gov For instance, a series of 2,5-disubstituted benzoxazoles, where the C-5 position was occupied by a chloro or nitro group, showed significant antibacterial and antifungal properties. Specifically, 5-chloro-2-cyclohexylmethyl benzoxazole displayed notable activity against Pseudomonas aeruginosa and Candida albicans. While this highlights the role of a halogen at C-5, the specific contribution of bromine is attributed to its unique combination of size, electronegativity, and lipophilicity, which can optimize interactions with target enzymes or receptors.

Influence of Aromatic Ring Modifications on Pharmacological Profile

Modifications to the aromatic rings—both the benzyl ring at the C-2 position and the fused benzene (B151609) ring of the benzoxazole core—are fundamental to tuning the pharmacological profile of these compounds.

Modifications of the C-2 Benzyl/Phenyl Ring: The substitution pattern on the phenyl ring attached to the C-2 position significantly influences biological activity. mdpi.com Electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the entire molecule. In a study of 2-aryl-benzoxazoles, compounds with halogen substitutions on the phenyl ring, such as 2-(4-fluorophenyl) and 2-(4-chlorophenyl) derivatives, were identified as potent antitumor agents. mdpi.com The position of the substituent also matters; for example, moving a methoxy group on the phenyl ring can switch a compound from active to inactive. nih.gov

The table below summarizes the impact of substitutions on the C-2 phenyl ring on the anticancer activity of benzoxazole derivatives against the HeLa cell line.

| Compound Analogue | C-2 Phenyl Ring Substituent | Anticancer Activity (IC50, µM) |

|---|---|---|

| Analogue 6 | 4-Fluoro | >100 mdpi.com |

| Analogue 7 | 4-Chloro | >100 mdpi.com |

| Analogue 8 | 4-Bromo | 72.5 mdpi.com |

| Analogue 9 | 4-Nitro | 53.3 mdpi.com |

| Analogue 10 | Unsubstituted Phenyl | >100 mdpi.com |

Correlation between Electronic Properties and Biological Responses

The biological activity of benzoxazole derivatives is intrinsically linked to their electronic properties, which are governed by the arrangement of substituents on the molecular scaffold. Quantum-chemical methods like Density Functional Theory (DFT) are often employed to understand these correlations. researchgate.net

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies that a molecule is more reactive and can more readily participate in charge-transfer interactions with biological targets. Studies have shown that changing substituents on the benzoxazole ring alters the HOMO-LUMO gap. For example, in one series of compounds, a trifluoromethyl (CF3) substituent, a strong electron-withdrawing group, resulted in the lowest HOMO-LUMO energy gap, correlating with its biological activity. researchgate.net

The distribution of electron density, molecular electrostatic potential (MESP), and dipole moment are also crucial. Electron-withdrawing groups (like bromine at C-5 or nitro groups on the C-2 phenyl ring) and electron-donating groups (like amino or methoxy groups) significantly alter the charge distribution across the molecule. mdpi.com This, in turn, affects how the molecule interacts with receptor sites, which often involves non-covalent interactions like hydrogen bonds and π-stacking. DFT calculations have revealed that the reactive importance of a benzoxazole molecule can be linked to the charge distribution around specific atoms, including the bromine atom and various functional groups. researchgate.net By modifying substituents, the electronic chemical potential and electrophilicity index can be fine-tuned, providing a rational basis for designing molecules with enhanced biological responses. researchgate.net

Applications Beyond Direct Therapeutic Agents

Development as Fluorescent Probes for Biological Imaging

The inherent fluorescence of the benzoxazole (B165842) core makes it a promising scaffold for the development of fluorescent probes for biological imaging. The photophysical properties of benzoxazole derivatives can be finely tuned by the introduction of various substituents. The benzyl (B1604629) group in 2-Benzyl-5-bromo-1,3-benzoxazole can influence the molecule's quantum yield and Stokes shift, while the bromine atom can introduce a heavy-atom effect, potentially leading to interesting photophysical phenomena such as phosphorescence or facilitating intersystem crossing.

Although direct studies on the application of this compound as a fluorescent probe are not extensively documented, research on analogous structures provides a strong indication of its potential. For instance, other 2-substituted benzoxazole derivatives have been successfully utilized as fluorescent chemosensors for the detection of metal ions like Zn²⁺ in aqueous solutions researchgate.net. These sensors operate on a "receptor-spacer-fluorophore" model, where the benzoxazole unit acts as the fluorophore researchgate.net. It is conceivable that the benzyl and bromo substituents on the target compound could be modified to incorporate specific receptors for various analytes, enabling its use in targeted biological imaging.

Furthermore, the environmental sensitivity of the fluorescence of some benzoxazole derivatives makes them suitable for probing the polarity of their microenvironment, a valuable tool in studying cellular structures and processes. The photophysical properties of 2-phenylbenzoxazole (B188899) derivatives, which are structurally similar to the title compound, have been shown to be influenced by solvent polarity, affecting their fluorescence emission spectra mdpi.com. This suggests that this compound could potentially be developed into a solvatochromic probe.

Table 1: Photophysical Properties of Related Benzoxazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| 2-(2'-aminophenyl)benzoxazole-based sensor | - | - | - | Zn²⁺ detection in aqueous solution | researchgate.net |

| 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives | 250-350 | 375-381 | up to 64% | Potential multifunctional molecular tools | mdpi.com |

| 2,1,3-Benzoxadiazole derivatives | ~419 | bluish-green region | ~0.5 | Fluorophores for various applications | frontiersin.org |

Integration in Agrochemical Formulations (Herbicides, Fungicides)

The benzoxazole scaffold is a recognized pharmacophore in the agrochemical industry, with several commercialized products and numerous research compounds demonstrating potent herbicidal and fungicidal activities. researchgate.netacs.orgacs.orgmdpi.comnih.gov The presence of a halogen, such as bromine, in the structure of this compound is particularly significant, as halogenation is a common strategy to enhance the efficacy and modulate the spectrum of activity of agrochemicals.

Fungicidal Activity: Research on a wide range of benzoxazole derivatives has established their potential as fungicides against various plant pathogens. nih.govnih.gov For example, studies have shown that certain 2-substituted benzoxazoles exhibit significant inhibitory activity against fungi like Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. The mode of action for some of these compounds is believed to involve the inhibition of crucial fungal enzymes. While specific fungicidal data for this compound is not readily available, the structural similarity to other active benzoxazoles suggests it as a candidate for screening in antifungal assays. The bromo-substituent, in particular, may enhance lipophilicity, facilitating penetration into fungal cells.

Herbicidal Activity: Benzoxazole derivatives have also been investigated for their herbicidal properties. researchgate.netacs.orgacs.orgmdpi.comnih.gov For instance, some benzoxazole compounds have been found to inhibit plant growth by interfering with essential biological processes. The structural features of this compound, including the aromatic rings and the halogen atom, are common in many commercial herbicides. These features can influence the compound's interaction with target enzymes or receptors in weeds. A comprehensive review of benzoxazoles in agrochemicals highlights the importance of the substituent at the 2-position for activity, making the benzyl group a key feature for potential herbicidal action. mdpi.com

Table 2: Agrochemical Activity of Representative Benzoxazole Derivatives

| Compound Type | Activity | Target Organisms | Reference |

| 2-Substituted Benzoxazoles | Fungicidal | Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani | nih.govnih.gov |

| Various Benzoxazole Derivatives | Herbicidal | Various weed species | researchgate.netacs.orgacs.orgmdpi.comnih.gov |

| 2-benzyl substituted thiobenzoazoles | Fungicidal | Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas citri subsp. Citri (Xac) | mdpi.com |

Utility in Advanced Materials Science (Polymers, Coatings)

The rigid and planar structure of the benzoxazole ring, combined with its thermal stability and potential for luminescence, makes it an attractive component for advanced materials such as high-performance polymers and functional coatings. The incorporation of this compound into polymer chains can impart desirable properties like increased glass transition temperature (Tg), enhanced thermal stability, and specific optical characteristics.

High-Performance Polymers: Polybenzoxazoles (PBOs) are a class of polymers known for their exceptional thermal and oxidative stability, as well as excellent mechanical properties. acs.org Research has demonstrated that by carefully selecting the monomers, the properties of PBOs can be tailored for specific applications, including high-refractive-index materials for optical devices. acs.org The presence of the bulky benzyl group and the bromine atom in this compound could be leveraged to disrupt polymer chain packing, potentially influencing solubility and processability, while the bromine could enhance flame retardancy. While direct polymerization of this compound has not been detailed, its functional groups could be modified to create monomers suitable for polymerization.

Photoluminescent Polymers: The fluorescent nature of the benzoxazole core can be harnessed to create photoluminescent polymers. For instance, polymers embedded with 2-(2′-hydroxyphenyl)benzoxazole have been shown to exhibit mechanochemical activation of their fluorescence, where mechanical stress induces a change in the emission color. acs.org This phenomenon has potential applications in stress sensing materials and damage detection in coatings. The specific substituents on this compound would be expected to modulate the photophysical properties of such polymers. mdpi.com

Table 3: Properties of Polymers Incorporating Benzoxazole Moieties

| Polymer Type | Key Property | Potential Application | Reference |

| Aromatic Polybenzoxazoles (PBOs) | High Refractive Index, High Thermal Stability | Polymer optics, High-performance films | acs.org |

| Polymer-Embedded 2-(2′-hydroxyphenyl)benzoxazole | Mechanochemically Activated Photoluminescence | Stress sensing materials, Damage detection | acs.org |

| Poly(benzoxazole imide)s (PBOPIs) | High Glass Transition Temperature, Good Mechanical Properties | High-temperature adhesives, Films | mdpi.com |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound can serve as a standard for the development of analytical methods for the detection and quantification of halogenated benzoxazole derivatives in various matrices. The unique combination of its elemental composition (containing bromine) and its spectroscopic properties (UV-Vis absorption and fluorescence) allows for its detection by a range of analytical techniques.

Chromatographic and Spectroscopic Analysis: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors can be employed for the separation and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) would also be a powerful tool for its identification, particularly due to its volatility and the characteristic isotopic pattern of bromine. The development of such analytical methods is crucial for quality control in its synthesis and for monitoring its presence in environmental or biological samples, should it find widespread application.

While specific analytical methods for this compound are not extensively published, the general procedures for the analysis of similar benzoxazole derivatives are well-established. nih.govjocpr.com These methods often involve extraction from a sample matrix, followed by chromatographic separation and spectroscopic detection.

Table 4: Potential Analytical Techniques for this compound

| Technique | Principle | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification in mixtures and formulations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Identification and structural elucidation |

| UV-Vis Spectroscopy | Measurement of light absorption | Quantification, purity assessment |

| Fluorescence Spectroscopy | Measurement of light emission | Highly sensitive detection, use as a fluorescent standard |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field | Structural confirmation and purity determination |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of 2-substituted benzoxazoles has been approached through various methods, including green chemistry principles. One such method involves the use of fly ash as a catalyst for the reaction between o-aminophenol and an appropriate aldehyde. nih.gov This environmentally benign process offers a pathway for producing 2-aryl benzoxazoles. nih.gov Another approach utilizes iodine-mediated oxidative cyclodesulfurization. nih.gov For the synthesis of the specific target compound, 2-Benzyl-5-bromo-1,3-benzoxazole, future research could focus on adapting and optimizing these green synthetic methods.

Deepening Mechanistic Understanding of Biological Activities

Benzoxazole (B165842) derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The biological potential of 2-substituted benzoxazoles is a subject of ongoing research. nih.gov For instance, some benzoxazole derivatives are believed to exert their antibacterial effects through the inhibition of DNA gyrase, an essential enzyme in bacteria that is absent in higher eukaryotes. nih.gov

Given that the target compound, this compound, shares structural similarities with other biologically active benzoxazoles, it is plausible that it may exhibit similar mechanisms of action. Future research should focus on elucidating the precise molecular targets and pathways through which this compound exerts its potential therapeutic effects. This could involve a range of in vitro and in silico studies, such as enzyme inhibition assays, gene expression profiling, and molecular docking simulations to identify protein-ligand interactions. A deeper mechanistic understanding is crucial for its rational development as a therapeutic agent.

Rational Design of Next-Generation Analogues for Specific Therapeutic Targets

The structural information from this compound and its congeners can guide the rational design of next-generation analogues with improved potency and selectivity for specific therapeutic targets. The substituents at the 2 and 5 positions of the benzoxazole ring are known to be critical for biological activity. nih.gov

For example, a related compound, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole, has demonstrated significant antifungal activity. esisresearch.org This suggests that the 2-benzyl group is a favorable substituent for biological activity. By systematically modifying the benzyl (B1604629) and bromo groups and introducing other functional groups onto the benzoxazole core, it may be possible to fine-tune the compound's pharmacological profile. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in designing novel analogues with enhanced efficacy and reduced off-target effects.

Preclinical Development and Lead Optimization Potential

While specific preclinical data for this compound is not yet available, the broader class of benzoxazole derivatives has shown promise in various disease models. For instance, certain 1-benzyl-5-bromo-indolin-2-one derivatives, which share the benzyl and bromo-substituted aromatic motifs, have demonstrated significant anticancer activity in vitro against cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). mdpi.com One such derivative also showed inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com

These findings highlight the potential for this compound to be developed as a lead compound. Future preclinical studies should involve comprehensive in vitro and in vivo testing to evaluate its efficacy, toxicity, pharmacokinetics, and pharmacodynamics. Lead optimization efforts would then focus on modifying the structure to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, to advance the most promising candidates toward clinical trials.

Investigation of Synergistic Effects with Existing Therapeutic Agents

An important avenue for future research is the investigation of potential synergistic effects of this compound with existing therapeutic agents. Combining this compound with current anticancer or antimicrobial drugs could lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

For example, if the compound is found to have anticancer properties, it could be tested in combination with standard chemotherapeutic agents or targeted therapies. Similarly, if it exhibits antimicrobial activity, its use in conjunction with known antibiotics could broaden the spectrum of activity and combat resistant strains. Investigating these synergistic interactions will be a critical step in determining the full therapeutic potential and clinical utility of this compound and its future analogues.

常见问题

Q. What are the common synthetic routes for preparing 2-benzyl-5-bromo-1,3-benzoxazole, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazole precursors. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as cyclizing agents) can be applied to form the benzoxazole core . Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios of brominating agents . Microwave-assisted synthesis (e.g., 100 W, 120°C, 20 min) has been reported to improve reaction efficiency for similar brominated benzoxazoles .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the benzyl proton resonance (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The bromine atom deshields adjacent carbons, detectable via ¹³C NMR .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, leveraging monoclinic symmetry (e.g., space group P21/n) observed in similar brominated benzoxazoles .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or XRD data often arise from conformational flexibility or polymorphism. Strategies include:

- Multi-spectral validation : Cross-reference IR, Raman, and solid-state NMR to confirm substituent orientation .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental results .

- Temperature-dependent XRD : Analyze thermal expansion coefficients to identify polymorphic transitions .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Methodological Answer :

- Directed ortho-metalation : Use n-BuLi at −78°C to deprotonate the benzoxazole, followed by electrophilic quenching (e.g., aldehydes or halogens) .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl-aryl bond formation at the 5-bromo position. Optimize solvent (toluene/EtOH) and base (K₂CO₃) for >80% yields .

- Protection/deprotection : Temporarily mask the benzyl group with Boc to prevent side reactions during functionalization .

Q. How can researchers design biological activity studies for this compound derivatives?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values) .

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends .

- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀) .

Data Contradiction and Reproducibility

Q. Why might reported melting points or solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from impurities, polymorphic forms, or measurement techniques. Mitigation steps:

- Standardized protocols : Use DSC for melting points (heating rate: 10°C/min) .

- Solubility testing : Report values in multiple solvents (e.g., DMSO, EtOAc) with controlled humidity .

- Batch documentation : Publish detailed synthetic routes and purification steps (e.g., column chromatography gradients) .

Crystallography and Computational Tools

Q. What software and parameters are recommended for refining the crystal structure of this compound?

- Methodological Answer :

- SHELX suite : Use SHELXD for phase solution and SHELXL for refinement. Input .hkl files with Rint < 5% and I/σ(I) > 2 .

- Visualization : Mercury (CCDC) for analyzing packing diagrams and hydrogen-bonding networks .

- Validation : Check CIF files with checkCIF to resolve geometry outliers (e.g., bond angle deviations > 5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。